2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo-pyridine core, followed by acylation to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival . By binding to these targets, the compound can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds also feature a fused heterocyclic ring system and are used in similar applications.
Uniqueness
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways, such as FGFR, sets it apart from other similar compounds and makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H,3H2,(H,12,13) |
InChI Key |
KXFDOESZSSQBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.